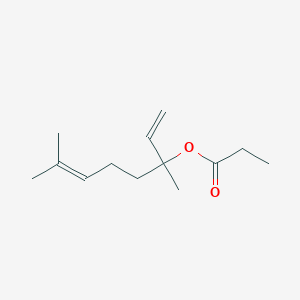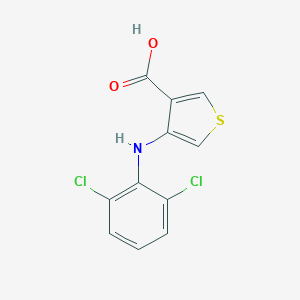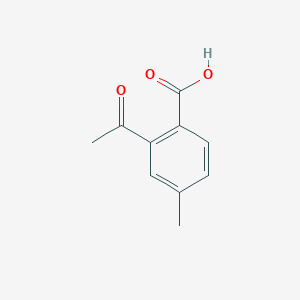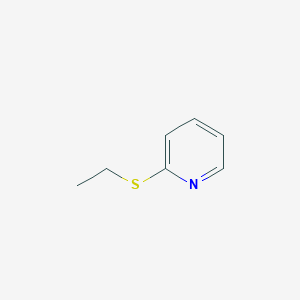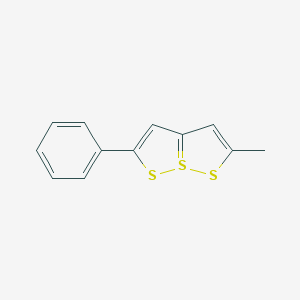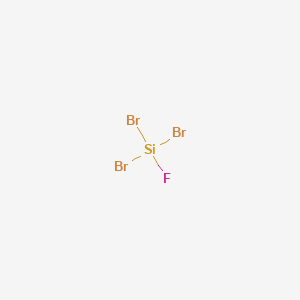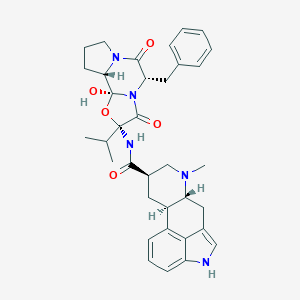
2,3,4,6-四氯苯酚钠
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,6-Tetrachlorophenol sodium salt is an organic compound with the molecular formula C6HCl4NaO. It is the sodium salt of 2,3,4,6-tetrachlorophenol, a chlorinated phenol. This compound is known for its antimicrobial properties and is used in various industrial applications, including as a preservative and disinfectant .
科学研究应用
2,3,4,6-Tetrachlorophenol sodium salt has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound’s antimicrobial properties make it useful in studying microbial resistance and as a preservative in biological samples.
Medicine: It has been explored for its potential use in disinfectants and antiseptics.
Industry: It is used in the production of pesticides, wood preservatives, and as a fungicide.
准备方法
Synthetic Routes and Reaction Conditions: 2,3,4,6-Tetrachlorophenol sodium salt can be synthesized by the neutralization of 2,3,4,6-tetrachlorophenol with sodium hydroxide. The reaction typically occurs in an aqueous medium, where 2,3,4,6-tetrachlorophenol is dissolved in water, and sodium hydroxide is added gradually until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the sodium salt in solid form .
Industrial Production Methods: Industrial production of sodium 2,3,4,6-tetrachlorophenolate follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The compound is often produced in batch reactors, where the temperature and pH are monitored continuously. After the reaction, the product is purified through crystallization and filtration .
Types of Reactions:
Oxidation: 2,3,4,6-Tetrachlorophenol sodium salt can undergo oxidation reactions, leading to the formation of various chlorinated quinones.
Reduction: This compound can be reduced to form less chlorinated phenols.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly employed.
Major Products Formed:
Oxidation: Chlorinated quinones.
Reduction: Less chlorinated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
作用机制
The antimicrobial action of sodium 2,3,4,6-tetrachlorophenolate is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, causing increased permeability and leakage of cellular contents. This leads to cell lysis and death. The exact molecular targets and pathways involved in this process are still under investigation, but it is believed that the compound interferes with essential enzymes and proteins within the microbial cells .
相似化合物的比较
- Sodium 2,4,6-trichlorophenolate
- Sodium pentachlorophenolate
- Sodium 2,3,5,6-tetrachlorophenolate
Comparison: 2,3,4,6-Tetrachlorophenol sodium salt is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties. Compared to sodium 2,4,6-trichlorophenolate, it has an additional chlorine atom, which enhances its antimicrobial activity. Sodium pentachlorophenolate, on the other hand, has one more chlorine atom, making it more potent but also more toxic. Sodium 2,3,5,6-tetrachlorophenolate has a different chlorination pattern, affecting its reactivity and applications .
属性
CAS 编号 |
131-61-3 |
|---|---|
分子式 |
C6H2Cl4NaO+ |
分子量 |
254.9 g/mol |
IUPAC 名称 |
sodium;2,3,4,6-tetrachlorophenol |
InChI |
InChI=1S/C6H2Cl4O.Na/c7-2-1-3(8)6(11)5(10)4(2)9;/h1,11H;/q;+1 |
InChI 键 |
YLFFQZKUOUYUFG-UHFFFAOYSA-N |
手性 SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)[O-])Cl.[Na+] |
SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)[O-])Cl.[Na+] |
规范 SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)O)Cl.[Na+] |
Pictograms |
Acute Toxic; Irritant |
相关CAS编号 |
58-90-2 (Parent) |
同义词 |
2,3,4,6-tetrachlorophenol 2,3,4,6-tetrachlorophenol sodium salt sodium 2,3,4,6-tetrachlorophenolate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


pyrimidin-2-one](/img/structure/B93888.png)

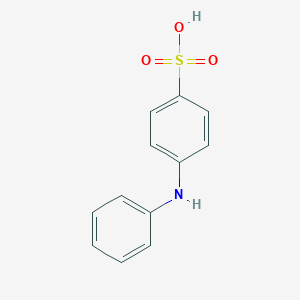
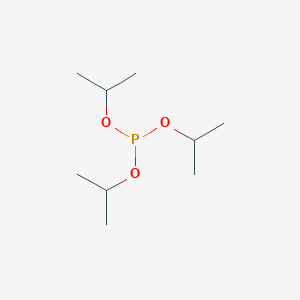
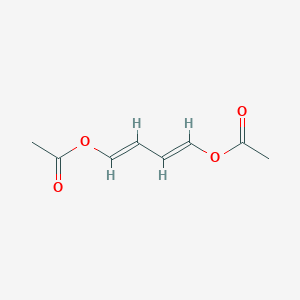
![(6aS)-2,9,10-trimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol](/img/structure/B93895.png)
